molecular formula C24H34O B13940612 Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- CAS No. 59778-96-0

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-

Cat. No.: B13940612
CAS No.: 59778-96-0
M. Wt: 338.5 g/mol
InChI Key: OHUWUMGGWMNUEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- is a complex organic compound with the molecular formula C27H38O. This compound is known for its unique structural features, which include bulky tert-butyl groups and a trimethylphenyl moiety. These structural elements contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- typically involves the alkylation of phenol derivatives. One common method includes the Friedel-Crafts alkylation reaction, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and scalability. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research explores its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It may modulate signaling pathways, oxidative stress responses, and metabolic processes, depending on its specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2,6-di-tert-butyl-4-methyl-
  • Phenol, 2,4,6-trimethyl-
  • Phenol, 2,6-di-tert-butyl-

Uniqueness

Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]- stands out due to its unique combination of bulky tert-butyl groups and a trimethylphenyl moiety. This structural arrangement imparts distinct steric and electronic properties, making it valuable for specific applications where these characteristics are advantageous.

Properties

CAS No.

59778-96-0

Molecular Formula

C24H34O

Molecular Weight

338.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(2,4,6-trimethylphenyl)methyl]phenol

InChI

InChI=1S/C24H34O/c1-15-10-16(2)19(17(3)11-15)12-18-13-20(23(4,5)6)22(25)21(14-18)24(7,8)9/h10-11,13-14,25H,12H2,1-9H3

InChI Key

OHUWUMGGWMNUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.